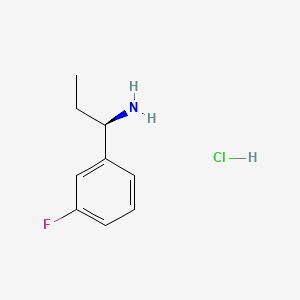

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride

説明

BenchChem offers high-quality (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1R)-1-(3-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZRCWFYKMOLKD-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704161 | |

| Record name | (1R)-1-(3-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1168139-41-0 | |

| Record name | Benzenemethanamine, α-ethyl-3-fluoro-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1168139-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(3-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectral properties, and potential biological activity, offering a valuable resource for researchers in the field.

Chemical Properties and Physicochemical Data

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is a chiral organic compound. Its fundamental chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1168139-41-0 | [1][2] |

| Molecular Formula | C₉H₁₃ClFN | [1][2] |

| Molecular Weight | 189.66 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Structure:

Figure 1: Chemical structure of (R)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton, the methylene protons of the propyl chain, and the methyl protons. The aromatic protons will likely appear as complex multiplets in the range of 7.0-7.5 ppm. The benzylic proton (α to the nitrogen) would be a multiplet further downfield due to the influence of the aromatic ring and the amine group. The methylene and methyl protons of the propyl group would appear at higher field strengths.

13C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the 110-165 ppm region, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F). The benzylic carbon would appear around 50-60 ppm, while the aliphatic carbons of the propyl chain would be found at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: A broad band in the region of 2400-3000 cm⁻¹ characteristic of an amine salt.

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-F stretching: A strong band typically in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecule would likely undergo fragmentation through pathways common to amines and aromatic compounds. The molecular ion peak [M]⁺ would be observed at m/z corresponding to the free base (C₉H₁₂FN). Common fragmentation patterns would involve the loss of the ethyl group, cleavage at the benzylic position, and fragmentation of the aromatic ring.

Experimental Protocols

While a specific, detailed synthesis protocol for (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is not published, a plausible and commonly employed method is the asymmetric reduction of the corresponding ketone, 1-(3-fluorophenyl)propan-1-one. This can be achieved using chiral catalysts or enzymes.

Proposed Synthesis via Asymmetric Reductive Amination

A potential synthetic route involves the enantioselective reductive amination of 3'-fluoropropiophenone. This method often utilizes a chiral catalyst, such as a transition metal complex with a chiral ligand, or a biocatalyst like a transaminase.

Figure 2: Proposed synthetic workflow.

Experimental Protocol (General):

-

Imine Formation: 3'-Fluoropropiophenone is reacted with an ammonia source (or a protected amine followed by deprotection) to form the corresponding imine. This reaction is typically carried out in an organic solvent and may be catalyzed by an acid.

-

Asymmetric Reduction: The formed imine is then reduced enantioselectively.

-

Catalytic Hydrogenation: This can be performed using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, under a hydrogen atmosphere. The choice of ligand is crucial for achieving high enantioselectivity.

-

Biocatalytic Reduction: A transaminase enzyme can be used to convert the ketone directly to the chiral amine, using an amine donor like isopropylamine. This method offers high enantioselectivity under mild reaction conditions.

-

-

Salt Formation: The resulting (R)-1-(3-Fluorophenyl)propan-1-amine free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.

-

Purification: The crude product is purified by recrystallization to obtain the final, high-purity compound.

Pharmacological Properties and Mechanism of Action

The pharmacological profile of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is not extensively documented. However, its structural similarity to other phenylpropylamine derivatives suggests that it may act as a monoamine transporter inhibitor.

Interaction with Monoamine Transporters

Monoamine transporters (MATs), including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters.

While specific binding affinity data for (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is not available, it is hypothesized to interact with one or more of these transporters. The affinity and selectivity for each transporter would be key determinants of its pharmacological effects.

Potential Signaling Pathways

Inhibition of monoamine transporters initiates a cascade of downstream signaling events. By increasing the levels of serotonin, dopamine, and/or norepinephrine in the synapse, the compound would enhance the activation of their respective postsynaptic receptors. This can lead to the modulation of various intracellular signaling pathways, including those involving G-protein coupled receptors and their downstream effectors like adenylyl cyclase and phospholipase C.

Figure 3: Hypothesized mechanism of action.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemical compounds of this nature should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

This guide is intended for informational purposes for research and development professionals. All handling and use of this compound should be conducted by qualified individuals in a controlled laboratory setting.

References

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride CAS number 1168139-41-0

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1168139-41-0 Molecular Formula: C₉H₁₃ClFN Molecular Weight: 189.66 g/mol

This technical guide provides a comprehensive overview of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. Due to its specific stereochemistry and the presence of a fluorine atom, this compound serves as a valuable building block in the synthesis of biologically active molecules, particularly those targeting the central nervous system.

Physicochemical and Safety Data

While comprehensive experimental data for (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is not widely available in public literature, the following table summarizes its basic properties and safety information. Researchers should handle this compound with appropriate precautions in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1168139-41-0 | [1][2] |

| Molecular Formula | C₉H₁₃ClFN | [1] |

| Molecular Weight | 189.66 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride are not readily found in peer-reviewed literature. However, the synthesis of chiral amines is a well-established field in organic chemistry. General approaches to obtain such compounds include asymmetric synthesis and chiral resolution of a racemic mixture.

Potential Synthetic Workflow:

Caption: A potential workflow for the synthesis via chiral resolution.

Spectroscopic Characterization:

At present, specific spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride are not available in public databases. Characterization of the final compound would be essential to confirm its identity and purity.

Potential Pharmacological Significance

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical agents.[3] The presence of the fluorophenylpropylamine moiety is significant in medicinal chemistry for several reasons:

-

Chirality: The specific (R)-configuration can lead to stereoselective interactions with biological targets, such as enzymes and receptors. This is crucial for enhancing therapeutic efficacy and reducing off-target side effects.

-

Fluorine Substitution: The fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. It can improve metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins, and increase membrane permeability.

-

Arylalkylamine Scaffold: This structural motif is present in a wide range of centrally acting drugs, including antidepressants and stimulants. It provides a framework for interaction with monoamine transporters (for serotonin, dopamine, and norepinephrine) and various G-protein coupled receptors.

Hypothesized Biological Interaction Pathway:

Given its structural features, it is plausible that derivatives of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride could interact with monoaminergic systems in the brain. The following diagram illustrates a hypothetical mechanism of action where a derivative of this compound acts as a monoamine reuptake inhibitor.

Caption: A potential mechanism of action for a derivative compound.

Applications in Drug Discovery and Development

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride serves as a critical starting material for the synthesis of novel chemical entities. Its utility lies in its potential to be elaborated into more complex molecules with tailored pharmacological profiles. Researchers in drug discovery may use this compound to:

-

Synthesize libraries of compounds for high-throughput screening against a variety of biological targets.

-

Investigate structure-activity relationships (SAR) by modifying the amine or other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

-

Develop novel therapeutics for neurological and psychiatric disorders, leveraging the known activities of arylalkylamines.

Conclusion

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is a chiral building block with significant potential in the field of medicinal chemistry. While detailed experimental and pharmacological data are not extensively documented in the public domain, its structural features suggest its value in the development of novel therapeutics, particularly for central nervous system disorders. Further research into the synthesis, characterization, and biological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of (R)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing enantiomerically pure (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride, a valuable chiral building block in pharmaceutical development. The focus is on two core methodologies: biocatalytic transamination and asymmetric reductive amination. This document details experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the synthetic workflows.

Introduction

(R)-1-(3-Fluorophenyl)propan-1-amine is a chiral amine of significant interest in medicinal chemistry. Its stereospecific synthesis is crucial for the development of pharmacologically active molecules where enantiomeric purity dictates efficacy and safety. This guide explores the two most prominent and effective strategies for achieving the desired (R)-enantiomer.

Biocatalytic Synthesis via Transamination

Biocatalysis using transaminase enzymes offers a highly selective and environmentally benign route to chiral amines. (R)-selective transaminases ((R)-ATAs) are particularly effective in converting prochiral ketones to the corresponding (R)-amines with excellent enantiomeric excess.

General Principles

The reaction involves the transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to the prochiral ketone, 3-fluoropropiophenone, catalyzed by an (R)-selective transaminase. The process is often carried out using whole-cell biocatalysts, which simplifies enzyme handling and improves stability.

Experimental Protocol: Biocatalytic Asymmetric Transamination

Materials:

-

3-Fluoropropiophenone

-

(R)-selective transaminase whole-cell biocatalyst (e.g., from Aspergillus terreus, Arthrobacter sp.)

-

Amine donor (e.g., L-Alanine, Isopropylamine)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Organic co-solvent (e.g., DMSO)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid solution (e.g., in diethyl ether or isopropanol)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, a suspension of the (R)-selective transaminase whole-cell biocatalyst is prepared in the phosphate buffer.

-

Cofactor and Amine Donor Addition: Pyridoxal-5'-phosphate (PLP) is added to the suspension, followed by the amine donor.

-

Substrate Addition: 3-Fluoropropiophenone, dissolved in a minimal amount of a water-miscible organic co-solvent like DMSO, is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours. Reaction progress is monitored by HPLC or GC.

-

Work-up: Upon completion, the reaction mixture is basified with a saturated sodium bicarbonate solution to a pH of 9-10.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine.

-

Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-1-(3-Fluorophenyl)propan-1-amine.

-

Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride.

Quantitative Data for Biocatalytic Transamination of Analogous Substrates

| Substrate | Biocatalyst | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| 1-Phenylpropan-2-one | Immobilized (R)-TA | Isopropylamine | 88-89 | >99 | [1] |

| 3',4'-Dichloro-phenylpropan-2-one | Immobilized (R)-TA | Isopropylamine | 88-89 | >99 | [1] |

| Acetophenone | (R)-ATA | D-alanine | >99 | >99 | [2] |

Workflow Diagram

Caption: Biocatalytic synthesis workflow.

Asymmetric Reductive Amination

Asymmetric reductive amination provides a robust chemical approach for the synthesis of chiral amines. This method can be realized either through the use of a chiral catalyst and a simple amine source or by employing a chiral auxiliary.

General Principles

This process typically involves two key steps that can often be performed in a single pot:

-

Imine Formation: The prochiral ketone, 3-fluoropropiophenone, reacts with an amine source (e.g., ammonia, benzylamine) to form an imine intermediate.

-

Asymmetric Reduction: The C=N double bond of the imine is then stereoselectively reduced to the corresponding amine using a chiral catalyst and a reducing agent (e.g., H₂, formic acid).

Experimental Protocol: Asymmetric Reductive Amination

Materials:

-

3-Fluoropropiophenone

-

Amine source (e.g., Ammonium acetate, Benzylamine as a chiral auxiliary)

-

Chiral Catalyst (e.g., Ru/Rh/Ir complex with a chiral ligand like BINAP)

-

Reducing agent/Hydrogen source (e.g., H₂ gas, Ammonium formate)

-

Lewis Acid (e.g., Ti(O-i-Pr)₄, optional, can improve imine formation)

-

Anhydrous solvent (e.g., Methanol, Toluene)

-

Palladium on carbon (Pd/C, for debenzylation if benzylamine is used)

-

Hydrochloric acid solution

Procedure:

-

Reaction Setup: In a high-pressure reactor, 3-fluoropropiophenone, the amine source, and the chiral catalyst are dissolved in an anhydrous solvent.

-

Reaction Conditions: The reactor is purged with an inert gas and then pressurized with hydrogen gas (or the hydrogen source is added). The reaction is stirred at a specific temperature and pressure for a set duration, typically monitored by HPLC or GC.

-

Work-up: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure.

-

Purification/Auxiliary Removal: If a chiral auxiliary like benzylamine was used, the resulting secondary amine is subjected to hydrogenolysis (e.g., using H₂ and Pd/C) to cleave the auxiliary and yield the primary amine. The crude product is then purified by column chromatography.

-

Salt Formation: The purified amine is converted to its hydrochloride salt as described in the biocatalytic protocol.

Quantitative Data for Asymmetric Reductive Amination of Analogous Ketones

| Ketone | Catalyst/Auxiliary | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | [RuCl₂(Tol-BINAP)]₂/diamine | H₂ | 95 | 98 | [3] |

| 2-Acetylnaphthalene | [RuCl₂(BINAP)]₂/diamine | H₂ | 92 | 96 | [3] |

| Propiophenone | (R)-α-Methylbenzylamine / Raney-Ni | H₂ | 71-78 (overall) | 66-98 | [4] |

Logical Relationship Diagram

Caption: Asymmetric reductive amination pathway.

Conclusion

Both biocatalytic transamination and asymmetric reductive amination represent powerful and viable strategies for the synthesis of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride. The choice of method will depend on factors such as substrate availability, desired scale, cost of reagents and catalysts, and environmental considerations. Biocatalysis offers exceptional enantioselectivity under mild aqueous conditions, while asymmetric reductive amination provides a well-established chemical route amenable to a wide range of conditions and catalysts. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide on the Potential Biological Activity of (R)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a hypothetical overview of the potential biological activity of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride. As of the date of this publication, there is a notable absence of specific biological data for this compound in the public domain. The information presented herein is based on structural analogy to known pharmacologically active molecules and outlines the standard experimental procedures that would be required to elucidate its true biological profile. All quantitative data are illustrative and should not be considered experimentally verified.

Introduction

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine whose chemical structure, featuring a phenethylamine backbone, suggests potential activity within the central nervous system (CNS). The presence of a fluorine atom on the phenyl ring can significantly influence its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its binding affinity for biological targets. Its structural similarity to known monoamine reuptake inhibitors makes it a candidate for investigation as a modulator of serotonergic, noradrenergic, and dopaminergic systems. Such compounds are of significant interest in the development of treatments for a variety of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

This guide provides a projected pharmacological profile of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride and details the necessary experimental protocols to validate these hypotheses.

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

Based on its core structure, (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is postulated to function as a monoamine reuptake inhibitor. This action would involve binding to one or more of the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, the compound would increase their extracellular concentrations, thereby enhancing neurotransmission.

The specific selectivity and potency for each transporter would define its overall pharmacological effect. For instance, selective inhibition of SERT is a hallmark of selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety. Conversely, dual inhibition of NET and DAT is characteristic of some stimulants used for ADHD.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride to illustrate a potential pharmacological profile. These values are speculative and would require experimental verification.

Table 1: In Vitro Monoamine Transporter Binding Affinity

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |

| (R)-1-(3-Fluorophenyl)propan-1-amine HCl | 15 | 85 | 250 |

| Fluoxetine (Reference) | 1 | 250 | 2000 |

| Bupropion (Reference) | 5000 | 2000 | 500 |

Table 2: In Vitro Monoamine Reuptake Inhibition

| Compound | Serotonin (IC50, nM) | Norepinephrine (IC50, nM) | Dopamine (IC50, nM) |

| (R)-1-(3-Fluorophenyl)propan-1-amine HCl | 30 | 150 | 400 |

| Fluoxetine (Reference) | 5 | 400 | 3500 |

| Bupropion (Reference) | 8000 | 3000 | 800 |

Experimental Protocols

The following are detailed methodologies for key experiments required to determine the biological activity of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride.

In Vitro Monoamine Transporter Binding Assays

Objective: To determine the binding affinity of the test compound to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing human recombinant SERT, NET, or DAT.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.

-

Incubation: Cell membranes are incubated with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) and varying concentrations of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specific binding.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

In Vitro Monoamine Reuptake Inhibition Assays

Objective: To measure the functional potency of the test compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective transporters.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human SERT, NET, or DAT are cultured in appropriate media.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride.

-

Substrate Addition: A radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA) is added to the cells to initiate the uptake reaction.

-

Incubation: The uptake reaction is allowed to proceed for a short period (e.g., 10-15 minutes) at 37°C.

-

Termination: The uptake is terminated by washing the cells with ice-cold buffer.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

Quantification: The amount of radioactivity taken up by the cells is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of monoamine uptake, is determined.

Visualizations

Signaling Pathway

Caption: Hypothesized mechanism of action via monoamine transporter inhibition.

Experimental Workflow

Caption: Workflow for in vitro characterization of the test compound.

Conclusion

While direct experimental evidence is currently lacking, the structural characteristics of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride strongly suggest its potential as a monoamine reuptake inhibitor. The outlined experimental protocols provide a clear path for the elucidation of its pharmacological profile. Should the hypothesized activity be confirmed, this compound could represent a valuable lead for the development of novel therapeutics for a range of CNS disorders. Further in vivo studies would be necessary to evaluate its efficacy, safety, and pharmacokinetic properties.

(R)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is a chiral building block of significant interest to researchers and professionals in the field of drug development. Its unique structural features, including a stereogenic center and a fluorine-substituted phenyl ring, make it a valuable precursor for the synthesis of a wide array of biologically active molecules, particularly those targeting the central nervous system. This in-depth technical guide provides a thorough overview of its properties, synthesis, and potential applications, with a focus on experimental details and logical workflows.

Physicochemical Properties

While specific experimental data for the physical properties of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is not widely published in readily available literature, the following table summarizes key chemical identifiers. Researchers are advised to determine specific properties such as melting point, specific rotation, and solubility experimentally.

| Property | Value |

| CAS Number | 1168139-41-0[1][2][3] |

| Molecular Formula | C₉H₁₃ClFN[1][2][3] |

| Molecular Weight | 189.66 g/mol [2][3] |

| Canonical SMILES | CC--INVALID-LINK--N.Cl |

| InChI Key | VVIJOOJNOZEOGM-SBSPUUFOSA-N |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis offers the advantage of directly producing the desired enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution. A common approach involves the asymmetric reduction of a corresponding ketone or imine.

Hypothetical Asymmetric Synthesis Workflow:

Chiral Resolution of Racemic 1-(3-Fluorophenyl)propan-1-amine

Classical resolution remains a widely used method for obtaining enantiomerically pure amines. This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility, and subsequent liberation of the desired amine enantiomer.

Experimental Protocol: Chiral Resolution (General Procedure)

This protocol outlines a general procedure for the resolution of a racemic amine using a chiral acid. The specific choice of resolving agent and solvent will require experimental optimization.

Materials:

-

Racemic 1-(3-Fluorophenyl)propan-1-amine

-

Chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid)

-

Suitable solvent (e.g., methanol, ethanol, isopropanol)

-

Acid (e.g., HCl) and Base (e.g., NaOH) for salt formation and liberation

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic 1-(3-Fluorophenyl)propan-1-amine in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary. Slowly add the resolving agent solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator or ice bath to induce crystallization of one of the diastereomeric salts.

-

Separation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the other diastereomer.

-

Liberation of the Enantiomer: Suspend the collected crystals in water and add a base (e.g., 1M NaOH) until the pH is basic. Extract the free amine into an organic solvent.

-

Salt Formation: To the organic extract containing the free (R)-amine, add a solution of HCl (e.g., HCl in ether) to precipitate the (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride.

-

Purification: The resulting solid can be recrystallized from a suitable solvent to achieve high purity.

Workflow for Chiral Resolution:

Applications in Drug Discovery

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride serves as a crucial starting material for the synthesis of various pharmaceutical candidates. The presence of the chiral amine allows for stereospecific interactions with biological targets, while the fluorophenyl group can enhance metabolic stability and binding affinity.

Potential as a Precursor for Biologically Active Molecules

Based on the structural motifs found in existing drug candidates, derivatives of (R)-1-(3-Fluorophenyl)propan-1-amine could potentially interact with several important biological pathways.

1. Androgen Receptor (AR) Signaling: The propanamide scaffold is a known pharmacophore for androgen receptor antagonists. Derivatives of the title compound could be explored for their potential to inhibit AR signaling, which is a key pathway in the progression of prostate cancer.[4] The general mechanism involves the binding of androgens to the AR, leading to its translocation to the nucleus and the transcription of target genes that promote cell growth and survival.[5][6][7]

2. Aurora Kinase B (AURKB) Signaling: Fluorophenyl acetamide derivatives have been investigated as inhibitors of Aurora Kinase B, a key regulator of mitosis.[8] Overexpression of AURKB is common in many cancers, making it an attractive therapeutic target.[9][10] Inhibition of AURKB disrupts cell division and can lead to apoptosis in cancer cells.

3. Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling: The 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide structure has been identified in potent TRPV1 antagonists. TRPV1 is a non-selective cation channel involved in pain perception and inflammation.[11][12] Antagonists of this receptor have potential as analgesic agents.

Conclusion

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is a valuable and versatile chiral building block for the synthesis of novel drug candidates. Its stereochemistry and the presence of a fluorine atom offer significant advantages in designing molecules with specific biological activities and improved pharmacokinetic profiles. Further exploration of its derivatives as modulators of key signaling pathways, such as those involving the Androgen Receptor, Aurora Kinase B, and TRPV1, holds promise for the development of new therapeutics. The experimental protocols and workflows provided in this guide serve as a foundation for researchers to utilize this important chiral amine in their drug discovery efforts.

References

- 1. (R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl | 1168139-41-0 [amp.chemicalbook.com]

- 2. (R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl [myskinrecipes.com]

- 3. (R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl - CAS:1168139-41-0 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 4. abeomics.com [abeomics.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Application of Fluorination in Phenylalkylamine-Based CNS Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine into phenylalkylamine scaffolds represents a powerful and widely employed strategy in modern central nervous system (CNS) drug discovery. This technical guide provides an in-depth exploration of the applications of fluorinated phenylalkylamines, detailing their impact on pharmacological properties, outlining key experimental methodologies, and visualizing the intricate signaling pathways they modulate. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's potency, selectivity, metabolic stability, and ability to cross the blood-brain barrier (BBB).[1][2][3][4] These modifications have led to the development of novel therapeutics for a range of CNS disorders, including depression, anxiety, psychosis, and neurodegenerative diseases.

The Impact of Fluorination on Pharmacological Properties

The introduction of fluorine into a phenylalkylamine molecule can profoundly alter its biological activity. These changes can be broadly categorized into effects on pharmacodynamics (how the drug interacts with its target) and pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted).

Pharmacodynamic Modifications:

Fluorination can significantly influence a ligand's binding affinity and functional activity at its target receptor or transporter. The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to more favorable interactions with the target protein.[5] For instance, the strategic placement of a fluorine atom on the phenyl ring of a tryptamine can modulate its affinity for various serotonin (5-HT) receptor subtypes.[6]

Pharmacokinetic Enhancements:

A key advantage of fluorination in CNS drug design is its ability to improve a compound's metabolic stability. The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of degradation for many drugs. This increased stability can lead to a longer half-life and improved bioavailability.[3] Furthermore, fluorination can increase a molecule's lipophilicity, which can enhance its ability to penetrate the lipophilic environment of the BBB.[3][4] However, the effect of fluorination on lipophilicity is context-dependent and must be carefully considered in drug design.

Quantitative Data on Fluorinated Phenylalkylamines

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of various fluorinated phenylalkylamines at key CNS targets, including the serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and specific dopamine and serotonin receptor subtypes. This data allows for a direct comparison of the effects of fluorination on potency and selectivity.

Table 1: Binding Affinities (Ki, nM) and Functional Potencies (IC50/EC50, nM) of Fluorinated Amphetamine Analogs at Monoamine Transporters

| Compound | SERT | DAT | NET | Mechanism of Action |

| 4-Fluoroamphetamine (4-FA) | IC50: 6800 (Reuptake Inhibition)[7] | IC50: 770 (Reuptake Inhibition)[7] | IC50: 420 (Reuptake Inhibition)[7] | Releasing Agent/Reuptake Inhibitor |

| EC50: 730 (Release)[7] | EC50: 200 (Release)[7] | EC50: 37 (Release)[7] | ||

| 2-Fluoromethamphetamine (2-FMA) | IC50 > 80,000[8] | IC50 < 2500[8] | IC50 < 2500[8] | Releasing Agent/Reuptake Inhibitor |

| 3-Fluorophenmetrazine (3-FPM) | IC50: 111,650 (± 13,080)[8] | IC50 < 2500[8] | IC50 < 2500[8] | Releasing Agent/Reuptake Inhibitor |

| 4-Fluorophenmetrazine (4-FPM) | IC50: 88,090 (± 1,830)[8] | IC50 < 2500[8] | IC50 < 2500[8] | Releasing Agent/Reuptake Inhibitor |

Table 2: Binding Affinities (Ki, nM) of Fluorinated Selective Serotonin Reuptake Inhibitors (SSRIs) at the Serotonin Transporter (SERT)

| Compound | SERT Ki (nM) |

| Fluvoxamine | 5.52 (± 0.82)[9] |

| Fluoxetine | 10.8 (± 1.9)[9] |

| Norfluoxetine | 8.72 (± 1.30)[9] |

| Paroxetine | 0.54 (± 0.04)[9] |

| Sertraline | 3.39 (± 1.25)[9] |

Table 3: Binding Affinities (Ki, nM) of Fluorinated Phenylalkylamines at Dopamine Receptors

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

| 2-(3-Fluoro-4-hydroxyphenyl)ethylamine | >10,000 ([3H]SCH 23390)[1] | 280 ([3H]spiperone)[1] | - |

| N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | >10,000 ([3H]SCH 23390)[10] | 45 ([3H]spiperone)[10] | - |

| N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | >10,000 ([3H]SCH 23390)[10] | 1.8 ([3H]spiperone)[10] | - |

| F-PHNO | - | 0.4 (Ki High)[11] | - |

| Compound 20e | - | 27.7[12] | 0.17[12] |

Table 4: Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of Fluorinated Tryptamines at Serotonin Receptors

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) |

| 4-Fluoro-5-methoxy-DMT | 0.23[6] | 13[6] | 100[6] | 11[6] |

| 6-Fluoro-DET | 140[6] | 11[6] | 110[6] | 16[6] |

| (+)-16a (5-fluoro-2-phenylcyclopropylmethylamine analog) | - | No activity | 11[13] | - |

Table 5: Pharmacokinetic Parameters of Selected Fluorinated Phenylalkylamines

| Compound | Route | Dose | Plasma Half-life (t1/2) | Brain-to-Plasma Ratio | Species |

| 3-Fluoroamphetamine (PAL-353) | IV | 5 mg/kg | 2.27 (± 0.67) h[14] | - | Rat |

| Fluvoxamine | Oral | 20 mg/day | 79 (± 24) h (brain)[15] | 10 (± 2)[15] | Human |

| Fluoxetine + Norfluoxetine | Oral | 20 mg/day | 382 (± 48) h (brain)[15] | 10 (± 6)[15] | Human |

| [18F]FDE (1R,2S)-1-fluoro-1-deoxyephedrine | IV | - | - | ~8% of injected dose in brain[16] | Mouse |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of fluorinated phenylalkylamines for CNS applications.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

Materials:

-

Cell membranes expressing the target receptor/transporter

-

Radioligand (e.g., [3H]spiperone for D2 receptors, [3H]paroxetine for SERT)

-

Test compounds (fluorinated phenylalkylamines)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[17]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.[17]

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[18]

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[17]

-

Quantification: Add scintillation cocktail to the filter plate and measure the radioactivity using a scintillation counter.[17]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Neurotransmitter Uptake Assay

This assay measures the functional potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Materials:

-

Cells stably expressing the transporter of interest (e.g., hSERT, hDAT, hNET) or synaptosomes.

-

Radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]dopamine) or a fluorescent substrate.[20][21]

-

Test compounds.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[22]

-

96-well plates.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.[22]

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound.[21]

-

Initiation of Uptake: Add the radiolabeled neurotransmitter or fluorescent substrate to initiate uptake and incubate for a specific time at 37°C.[7]

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer.[7]

-

Quantification: Lyse the cells and measure the amount of radioactivity or fluorescence taken up using a scintillation counter or fluorescence plate reader.[7][21]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).[7]

In Vivo Behavioral Assays

These assays are used to assess the CNS effects of fluorinated phenylalkylamines in animal models.

Elevated Plus Maze (for anxiety-like behavior):

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[17]

-

Procedure: Place a rodent at the center of the maze and allow it to explore freely for a set time (e.g., 5 minutes).[23]

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms.[23]

-

Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[17]

Forced Swim Test (for antidepressant-like activity):

-

Apparatus: A cylindrical container filled with water.[24]

-

Procedure: Place a mouse or rat in the water-filled cylinder from which it cannot escape.[25]

-

Data Collection: Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).[24]

-

Interpretation: Antidepressant compounds typically decrease the duration of immobility.[25]

Signaling Pathways and Visualizations

Fluorinated phenylalkylamines exert their effects by modulating key neurotransmitter systems in the CNS, primarily the serotonin and dopamine systems. The following diagrams, created using the DOT language, illustrate the signaling pathways associated with the 5-HT2A and D2 receptors, common targets for these compounds.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). It can also engage β-arrestin-dependent signaling cascades.[10][26]

Caption: 5-HT2A receptor signaling pathways.

Dopamine D2 Receptor Signaling

The D2 receptor is another important GPCR target, primarily coupling to Gi/Go proteins to inhibit adenylyl cyclase and modulate ion channel activity.[27][28]

Caption: Dopamine D2 receptor signaling pathway.

Experimental Workflow for CNS Drug Discovery

The discovery and development of novel fluorinated phenylalkylamines for CNS disorders follows a structured workflow, from initial compound design to preclinical evaluation.

Caption: CNS drug discovery workflow.

Conclusion

The strategic incorporation of fluorine into phenylalkylamine scaffolds has proven to be a highly effective approach in the development of novel CNS therapeutics. By leveraging the unique properties of fluorine, medicinal chemists can rationally design compounds with improved potency, selectivity, and pharmacokinetic profiles. The data and methodologies presented in this guide provide a comprehensive overview for researchers in the field, highlighting the power of fluorination as a tool to address the complex challenges of CNS drug discovery. Continued innovation in fluorination chemistry and a deeper understanding of the complex signaling pathways in the brain will undoubtedly lead to the development of the next generation of safer and more effective treatments for a wide range of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]

- 5. Elevated plus maze protocol [protocols.io]

- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [erowid.org]

- 12. Synthesis of [O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Synthesis and Evaluation of Fluorinated Analogues of Monoamine Reuptake Inhibitors. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Fluorine for hydroxy substitution in biogenic amines: asymmetric synthesis and biological evaluation of fluorine-18-labeled beta-fluorophenylalkylamines as model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. animal.research.wvu.edu [animal.research.wvu.edu]

- 19. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 20. moleculardevices.com [moleculardevices.com]

- 21. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 22. moleculardevices.com [moleculardevices.com]

- 23. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 25. lasa.co.uk [lasa.co.uk]

- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 27. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Unveiling the Putative Mechanisms of Action of (R)-1-(3-Fluorophenyl)propan-1-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the (R)-1-(3-fluorophenyl)propan-1-amine scaffold represent a class of compounds with significant potential in neuropharmacology. While direct and extensive research on this specific chemical series is limited in publicly accessible literature, a comprehensive analysis of structurally related compounds allows for the formulation of putative mechanisms of action. This technical guide synthesizes available data on analogous chemical structures to propose and detail the most probable biological targets and signaling pathways for (R)-1-(3-fluorophenyl)propan-1-amine derivatives. The primary hypothesized mechanisms center on the modulation of monoaminergic systems, specifically through the inhibition of monoamine transporters (for serotonin, norepinephrine, and dopamine) and the inhibition of monoamine oxidase (MAO) enzymes. This document provides a detailed exploration of these potential mechanisms, supported by quantitative data from related compound classes, standardized experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction: The Therapeutic Potential of Fluorinated Phenylpropanamines

The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The (R)-1-(3-fluorophenyl)propan-1-amine core structure is a promising scaffold for the development of novel therapeutics targeting the central nervous system (CNS). Phenylpropanamine derivatives have historically been the foundation for a variety of CNS-active drugs, including antidepressants and psychostimulants. The specific stereochemistry at the C1 position and the fluorine substitution on the phenyl ring are expected to significantly influence the potency and selectivity of these derivatives for their biological targets.

This guide will focus on two primary, plausible mechanisms of action for derivatives of (R)-1-(3-fluorophenyl)propan-1-amine:

-

Monoamine Reuptake Inhibition: Acting on serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

-

Monoamine Oxidase (MAO) Inhibition: Targeting MAO-A and MAO-B enzymes.

Putative Mechanism of Action I: Monoamine Reuptake Inhibition

The core structure of (R)-1-(3-fluorophenyl)propan-1-amine is highly analogous to known monoamine reuptake inhibitors. For instance, 3-phenoxy-3-phenylpropan-1-amine (PPPA) is a scaffold from which selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) have been derived[1]. Furthermore, studies on 3-aryl-3-azolylpropan-1-amines have demonstrated their potential as triple reuptake inhibitors of serotonin, norepinephrine, and dopamine[2].

Signaling Pathway of Monoamine Reuptake Inhibition

Derivatives of (R)-1-(3-fluorophenyl)propan-1-amine likely act as competitive inhibitors at the substrate-binding site of monoamine transporters. By blocking the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron, these compounds increase the concentration and duration of action of serotonin, norepinephrine, and/or dopamine in the synapse. This enhanced neurotransmission is the underlying principle for the therapeutic effects of most antidepressant and anxiolytic medications.

Figure 1: Proposed signaling pathway for monoamine reuptake inhibition.

Putative Mechanism of Action II: Monoamine Oxidase (MAO) Inhibition

Structurally related fluorinated phenylcyclopropylamines have been identified as potent inhibitors of both MAO-A and MAO-B[3]. Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes leads to an increase in the intracellular concentrations of these neurotransmitters, making more available for vesicular packaging and subsequent release into the synaptic cleft.

Signaling Pathway of MAO Inhibition

Derivatives of (R)-1-(3-fluorophenyl)propan-1-amine may act as either reversible or irreversible inhibitors of MAO-A and/or MAO-B. By binding to the active site of MAO, these compounds prevent the oxidative deamination of monoamines such as serotonin, norepinephrine, and dopamine within the presynaptic neuron. This leads to an accumulation of these neurotransmitters, enhancing their availability for synaptic transmission.

Figure 2: Proposed signaling pathway for monoamine oxidase (MAO) inhibition.

Quantitative Biological Data

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (A/B) |

| trans-(1R,2R)-2-Fluoro-2-phenylcyclopropylamine | 0.83 | 1.2 | 0.69 |

| trans-(1S,2S)-2-Fluoro-2-phenylcyclopropylamine | 0.12 | 0.18 | 0.67 |

| cis-(1R,2S)-2-Fluoro-2-phenylcyclopropylamine | 3.5 | 4.2 | 0.83 |

| cis-(1S,2R)-2-Fluoro-2-phenylcyclopropylamine | 1.5 | 2.1 | 0.71 |

| trans-2-Fluoro-2-(4-fluorophenyl)cyclopropylamine | 0.08 | 0.11 | 0.73 |

| Data extracted from a study on fluorinated phenylcyclopropylamines[3]. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. |

Experimental Protocols

The following are generalized protocols for key experiments to determine the mechanism of action of novel (R)-1-(3-fluorophenyl)propan-1-amine derivatives.

Monoamine Transporter Binding Assay

This assay determines the affinity of the test compounds for SERT, NET, and DAT.

-

Preparation of Membranes: Cell membranes are prepared from cell lines stably expressing human SERT, NET, or DAT.

-

Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and various concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

Monoamine Oxidase Inhibition Assay

This assay measures the ability of the test compounds to inhibit the activity of MAO-A and MAO-B.

-

Enzyme Source: Recombinant human MAO-A and MAO-B are used as the enzyme source.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Substrate Addition: A specific substrate for each enzyme is added to initiate the reaction (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Reaction Termination and Detection: The reaction is stopped after a defined period, and the product of the enzymatic reaction is measured, often by fluorescence or absorbance.

-

Data Analysis: The IC₅₀ values are calculated from the concentration-response curves.

References

- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]

- 2. Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (R)-1-(3-Fluorophenyl)propan-1-amine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amine salt, (R)-1-(3-Fluorophenyl)propan-1-amine HCl. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, detailed experimental protocols for acquiring such spectra are provided, alongside a visual workflow of the analytical process. This guide is intended to support researchers and professionals in the pharmaceutical and chemical industries in the identification and characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for (R)-1-(3-Fluorophenyl)propan-1-amine HCl, the following tables summarize the predicted spectroscopic data based on the compound's structure and general principles of spectroscopy for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 9.0 - 8.0 | Broad Singlet | 3H | -NH₃⁺ |

| ~ 7.6 - 7.2 | Multiplet | 4H | Aromatic C-H |

| ~ 4.5 - 4.2 | Triplet or Quartet | 1H | -CH(NH₃⁺)- |

| ~ 2.2 - 1.8 | Multiplet | 2H | -CH₂-CH₃ |

| ~ 1.1 - 0.9 | Triplet | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 164 - 161 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |

| ~ 142 - 138 | Aromatic C-CH |

| ~ 131 - 129 (d, ³JCF ≈ 8 Hz) | Aromatic C-H |

| ~ 125 - 122 | Aromatic C-H |

| ~ 116 - 114 (d, ²JCF ≈ 21 Hz) | Aromatic C-H |

| ~ 114 - 112 (d, ²JCF ≈ 22 Hz) | Aromatic C-H |

| ~ 55 - 50 | -CH(NH₃⁺)- |

| ~ 30 - 25 | -CH₂-CH₃ |

| ~ 12 - 8 | -CH₂-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Strong, Broad | N-H stretch (amine salt) |

| 3080 - 3010 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1610 - 1580 | Medium to Strong | N-H bend (amine salt) |

| 1590 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | C-F stretch |

| ~1150 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 154.1032 | [M+H]⁺ (free amine) |

| 137.0764 | [M-NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the NMR analysis of a primary amine hydrochloride is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-1-(3-Fluorophenyl)propan-1-amine HCl in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical; for observing the amine protons, DMSO-d₆ is often preferred as it slows down the proton exchange.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the probe to the specific solvent and sample.

-

Set the acquisition parameters for both ¹H and ¹³C NMR. For ¹H NMR, a spectral width of -2 to 12 ppm is typically sufficient. For ¹³C NMR, a spectral width of 0 to 200 ppm is generally used.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required. Proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water, which can interfere with the spectrum.

-

In a clean agate mortar and pestle, grind approximately 1-2 mg of (R)-1-(3-Fluorophenyl)propan-1-amine HCl to a fine powder.[1]

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.[1] Then, grind the mixture vigorously for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.[2]

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[2] This will form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS) (Electrospray Ionization)

Electrospray ionization is a soft ionization technique suitable for the analysis of polar molecules like amine hydrochlorides.

-

Sample Preparation:

-

Prepare a dilute solution of (R)-1-(3-Fluorophenyl)propan-1-amine HCl in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol. A concentration of 1-10 µg/mL is generally appropriate.[3]

-

A small amount of a volatile acid, such as formic acid (0.1%), may be added to the solvent to promote protonation of the analyte.[4]

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature, to optimal values for the analyte and solvent system.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺ of the free amine.

-

-

Data Processing:

-

The instrument software will process the raw data to generate the mass spectrum.

-

Determine the mass-to-charge ratio (m/z) of the observed ions and compare them to the calculated exact mass of the expected species.

-

Visualization of the Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pharmaceutical compound like (R)-1-(3-Fluorophenyl)propan-1-amine HCl.

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine that holds potential as a valuable building block and chiral auxiliary in asymmetric synthesis. Chiral amines are fundamental in the synthesis of enantiomerically pure compounds, which is a critical aspect of drug development, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. These amines can be employed to introduce chirality, acting as transient directing groups to control the stereochemical outcome of a reaction. This document provides a comprehensive overview of the potential applications of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride in asymmetric synthesis, with a focus on its use as a chiral auxiliary in diastereoselective alkylation reactions. Detailed, representative protocols are provided to guide researchers in the development of synthetic methodologies.

Introduction to Chiral Amines in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective synthesis of a specific stereoisomer of a chiral molecule. Chiral amines are a versatile class of compounds widely utilized in this field for several key purposes:

-

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

-

Chiral Catalysts: Chiral amines and their derivatives can act as organocatalysts to promote enantioselective transformations.

-

Chiral Building Blocks: Enantiomerically pure amines are often incorporated as integral parts of the final molecular structure of pharmaceuticals and other bioactive molecules.

(R)-1-(3-Fluorophenyl)propan-1-amine, with its defined stereocenter, is well-suited for applications as a chiral auxiliary. The presence of the fluorophenyl group can influence the electronic and steric environment of the reaction center, potentially leading to high levels of stereocontrol.

Application as a Chiral Auxiliary in Diastereoselective Alkylation

One of the most powerful applications of chiral amines is as auxiliaries in the diastereoselective alkylation of enolates derived from carboxylic acids. This method allows for the asymmetric synthesis of α-substituted carboxylic acids, which are important precursors to a wide range of chiral molecules, including amino acids and other pharmacologically active compounds.

The general workflow for this application involves three key steps:

-

Amide Formation: The chiral amine, (R)-1-(3-Fluorophenyl)propan-1-amine, is coupled with a prochiral carboxylic acid to form a chiral amide. The hydrochloride salt would first need to be neutralized to the free amine.

-

Diastereoselective Alkylation: The chiral amide is deprotonated to form a diastereomeric enolate, which is then alkylated with an electrophile. The stereochemistry of the chiral amine directs the approach of the electrophile, leading to the preferential formation of one diastereomer of the alkylated product.

-

Auxiliary Removal: The chiral auxiliary is cleaved from the alkylated amide, typically by hydrolysis, to yield the desired enantiomerically enriched carboxylic acid and recover the chiral amine.

Caption: General workflow for asymmetric alkylation using a chiral amine auxiliary.

Experimental Protocols

The following are detailed, representative protocols for the use of a chiral amine as an auxiliary in diastereoselective alkylation. Note: These are generalized procedures and optimal conditions for (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride may require specific optimization of reagents, solvents, temperatures, and reaction times.

Protocol 1: Preparation of the Free Amine from Hydrochloride Salt

Objective: To obtain the free (R)-1-(3-Fluorophenyl)propan-1-amine from its hydrochloride salt for subsequent amide coupling.

Materials:

-

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride

-

1 M Sodium hydroxide (NaOH) solution

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride in deionized water.

-

Transfer the aqueous solution to a separatory funnel.

-

Cool the solution in an ice bath and slowly add 1 M NaOH solution with swirling until the pH of the aqueous layer is >10.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil. The product should be used immediately or stored under an inert atmosphere.

Protocol 2: Synthesis of the Chiral N-Acyl Amide

Objective: To couple the chiral amine with a prochiral carboxylic acid derivative.

Materials:

-

(R)-1-(3-Fluorophenyl)propan-1-amine (from Protocol 1)

-

Prochiral acyl chloride (e.g., propanoyl chloride)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Argon or nitrogen atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve the prochiral acyl chloride (1.0 eq) in anhydrous DCM under an argon atmosphere in a flame-dried flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve (R)-1-(3-Fluorophenyl)propan-1-amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Slowly add the amine solution to the acyl chloride solution via a dropping funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure chiral amide.

Protocol 3: Diastereoselective Enolate Alkylation

Objective: To perform the stereoselective alkylation of the chiral amide.

Materials:

-

Chiral N-acyl amide (from Protocol 2)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

-

Alkylating agent (e.g., benzyl bromide)

-

Argon or nitrogen atmosphere

-

Dry ice/acetone bath

Procedure:

-

Dissolve the chiral N-acyl amide (1.0 eq) in anhydrous THF under an argon atmosphere in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise to the amide solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkylating agent (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-6 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-